2H-1-Benzopyran-2-one, 7-methoxy-5-methyl-
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Overview
Description
7-methoxy-5-methyl-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in many plants and have been used in various medicinal and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-5-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts used include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride .
Industrial Production Methods
Industrial production of coumarin derivatives often employs green chemistry principles to minimize environmental impact. Methods such as one-pot synthesis, recyclable catalysts, and reactions in aqueous media are used to enhance yield and reduce byproducts .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-5-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: This reaction can modify the compound’s structure, potentially altering its activity.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized coumarins .
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown promise in studies related to enzyme inhibition and cellular signaling pathways.
Medicine: It is being investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry: It is used in the production of optical brighteners, photosensitizers, and fluorescent dyes
Mechanism of Action
The mechanism of action of 7-methoxy-5-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding. Additionally, it can modulate cellular signaling pathways, leading to changes in gene expression and cellular behavior .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-6-methoxy-2H-chromen-2-one: Known for its antioxidant properties.
6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one: A derivative of natural coumarins with additional methoxy groups
Uniqueness
7-methoxy-5-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and methyl groups contribute to its stability and enhance its interaction with biological targets .
Properties
IUPAC Name |
7-methoxy-5-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-5-8(13-2)6-10-9(7)3-4-11(12)14-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKYAOZPCJFVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CC(=O)O2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446395 |
Source
|
Record name | 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53666-74-3 |
Source
|
Record name | 2H-1-Benzopyran-2-one, 7-methoxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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